methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(10-11-28-17)29(24,25)21-14-8-5-9-15(12-14)27-19(23)20-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-15,21H,5,8-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDUMRGRCNZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of the cyclohexyl and phenylcarbamoyl groups. The synthetic route typically starts with the preparation of the thiophene-2-carboxylate core, followed by the addition of the sulfamoyl and phenylcarbamoyl groups under controlled reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl or sulfamoyl groups, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols
Scientific Research Applications
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)pyridine-2-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)furan-2-carboxylate:
Biological Activity
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, supported by relevant case studies and research findings.
The synthesis of this compound involves several key steps:
- Formation of the Thiophene Ring : The thiophene-2-carboxylate core is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The sulfamoyl and phenylcarbamoyl groups are introduced via nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
- Characterization : The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
- Case Study : A study conducted by Zhang et al. (2020) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research:
- Mechanism of Action : The compound appears to exert its anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways. It interacts with key molecular targets involved in cell proliferation and survival.
- Case Study : In vitro studies reported by Murray et al. (2010) indicated that treatment with this compound led to a significant reduction in tumor cell viability in various cancer cell lines, including breast and lung cancers .
Research Findings and Data Tables
The following table summarizes the biological activities observed in various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
